molecular formula C7H15N B13269173 (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine

(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine

Cat. No.: B13269173
M. Wt: 113.20 g/mol
InChI Key: QQSDGHPFTKPPDJ-ZBHICJROSA-N
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Description

(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine: is an organic compound characterized by a cyclopropyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor under controlled conditions.

    Amine Introduction: The cyclopropyl intermediate is then subjected to amination reactions to introduce the ethanamine moiety. This can be done using reagents such as ammonia or primary amines in the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation followed by amination. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2,2-dimethylcyclopropyl)ethanol: Similar in structure but with an alcohol group instead of an amine.

    (1S)-1-(2,2-dimethylcyclopropyl)acetic acid: Contains a carboxylic acid group instead of an amine.

    (1S)-1-(2,2-dimethylcyclopropyl)methanamine: Similar but with a methanamine backbone.

Uniqueness

The uniqueness of (1S)-1-(2,2-dimethylcyclopropyl)ethan-1-amine lies in its specific combination of a cyclopropyl group with an ethanamine backbone, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1S)-1-(2,2-dimethylcyclopropyl)ethanamine

InChI

InChI=1S/C7H15N/c1-5(8)6-4-7(6,2)3/h5-6H,4,8H2,1-3H3/t5-,6?/m0/s1

InChI Key

QQSDGHPFTKPPDJ-ZBHICJROSA-N

Isomeric SMILES

C[C@@H](C1CC1(C)C)N

Canonical SMILES

CC(C1CC1(C)C)N

Origin of Product

United States

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